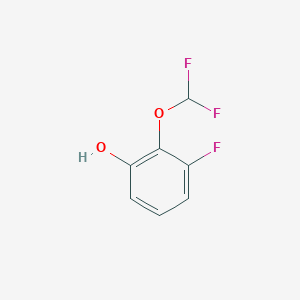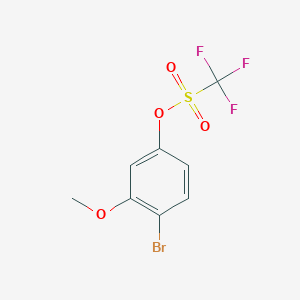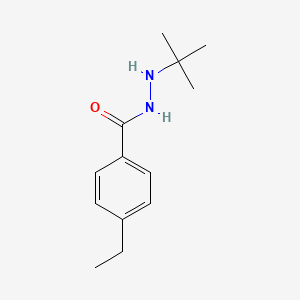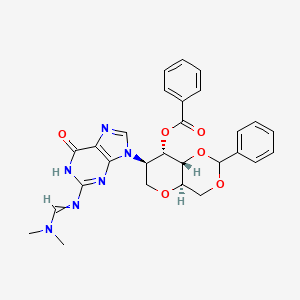![molecular formula C29H33N3O6S2 B13440318 3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide](/img/structure/B13440318.png)
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by its spiro structure, which involves a benzofuran and xanthene moiety, and is further functionalized with dimethylamino groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable in various scientific and industrial fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to achieve consistent quality and efficiency. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures .
化学反应分析
Types of Reactions
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing/reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired transformation and product yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one has numerous applications in scientific research:
Chemistry: It is used as a fluorescent dye in various analytical techniques, including fluorescence microscopy and flow cytometry.
Biology: The compound serves as a marker for biological imaging, enabling the visualization of cellular structures and processes.
Medicine: It is explored for its potential in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: The compound is utilized in the manufacturing of high-performance materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
作用机制
The mechanism of action of 3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with specific molecular targets and pathways. In biological systems, the compound’s fluorescent properties allow it to bind to cellular components, facilitating their visualization under a microscope. The dimethylamino groups enhance its solubility and reactivity, making it suitable for various biochemical assays .
相似化合物的比较
Similar Compounds
Fluorescein: Another widely used fluorescent dye with similar applications in biological imaging.
Rhodamine B: Known for its strong fluorescence and use in microscopy and flow cytometry.
Tetramethylrhodamine: A derivative of rhodamine with enhanced photostability and brightness.
Uniqueness
3’,6’-bis(dimethylamino)spiro[2-benzofuran-3,9’-xanthene]-1-one stands out due to its unique spiro structure, which imparts distinct photophysical properties. Its combination of high fluorescence quantum yield, stability, and versatility in chemical modifications makes it a valuable tool in various scientific and industrial applications .
属性
分子式 |
C29H33N3O6S2 |
|---|---|
分子量 |
583.7 g/mol |
IUPAC 名称 |
3',6'-bis(dimethylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one;N-(2-methylsulfonylsulfanylethyl)acetamide |
InChI |
InChI=1S/C24H22N2O3.C5H11NO3S2/c1-25(2)15-9-11-19-21(13-15)28-22-14-16(26(3)4)10-12-20(22)24(19)18-8-6-5-7-17(18)23(27)29-24;1-5(7)6-3-4-10-11(2,8)9/h5-14H,1-4H3;3-4H2,1-2H3,(H,6,7) |
InChI 键 |
XRWWYYMLHIPCSG-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NCCSS(=O)(=O)C.CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=CC=CC=C5C(=O)O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


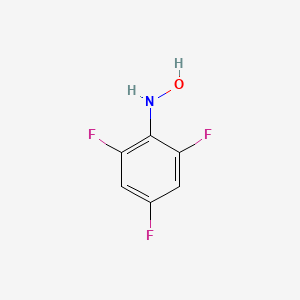
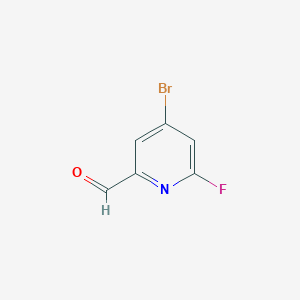
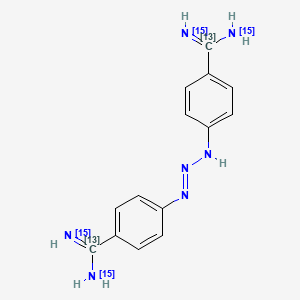
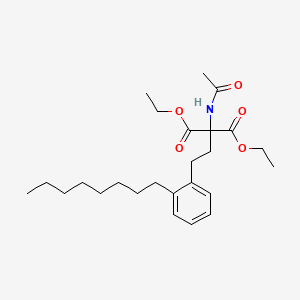
![Methyl (2R)-2-(2-chlorophenyl)-2-(2-oxo-2,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5(4H)-yl)acetate](/img/structure/B13440260.png)
![3-anilino-4-[(E)-(1,3,3-trimethylindol-2-ylidene)methyl]cyclobut-3-ene-1,2-dione](/img/structure/B13440270.png)
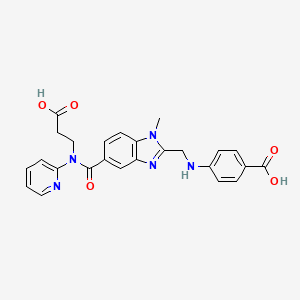

![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexadecanoate](/img/structure/B13440280.png)
